CBZ-Vaganciclovir

Descripción general

Descripción

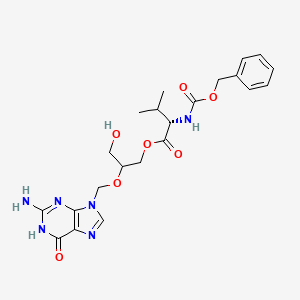

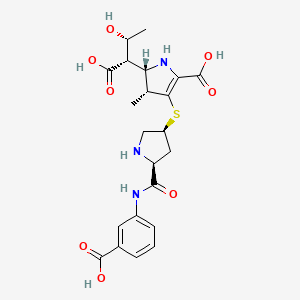

CBZ-Vaganciclovir is a compound with the molecular formula C22H28N6O7 . It is also known by other names such as N-Carbobenzyloxy-L-valinyl-ganciclovir and 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl [(benzyloxy)carbonyl]-L-valinate .

Synthesis Analysis

The synthesis of CBZ-Vaganciclovir involves several steps. One method starts with ganciclovir, a solvent, DCC, DMAP, and CBZ-L-valine. These are subjected to stirring reaction at room temperature, then water is added, stirring and suction filtration are performed . The obtained filtrate is concentrated to be dry, a reactant is added for heating reflux, cooling is performed to reach below zero, an alkaline solution is dropwise added, and filter pressing is performed to obtain a filter cake .

Molecular Structure Analysis

The molecular structure of CBZ-Vaganciclovir is complex. It includes a purine ring system with oxygen, sulphur, or nitrogen atoms directly attached in positions 2 and 6 . The InChI code for CBZ-Vaganciclovir is InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CBZ-Vaganciclovir include selective hydrolysis, reaction with a coupling agent, and hydrolysis under basic conditions . The final synthesized compounds are characterized using FT-IR,¹H NMR, and LC-MS .

Physical And Chemical Properties Analysis

CBZ-Vaganciclovir has a molecular weight of 488.5 g/mol . Its IUPAC name is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate .

Aplicaciones Científicas De Investigación

Application 1: Treatment of Glioblastoma

- Results : The median overall survival after progression to glioblastoma was increased in patients treated with valganciclovir compared to controls (19.1 vs. 12.7 months) .

Application 2: Antiviral Stewardship

- Results : Adequacy of antiviral dose was achieved in 67.1% of cases, with a favorable outcome defined as no evidence of infection during prophylaxis or clinical and microbiological resolution within 21 days of treatment .

Application 3: CMV Retinitis Inhibition

- Results : The synthesis approach was efficient, but specific outcomes or quantitative data were not provided in the summary .

Application 5: Secondary Glioblastoma Treatment

- Results : Patients treated with Valganciclovir showed an increased median overall survival after progression to glioblastoma compared with controls (19.1 vs. 12.7 months) .

Application 6: Pharmacological Properties of CBZ

- Results : The paper provides an overview of CBZ’s pharmacological properties but does not include specific quantitative data or statistical analyses .

Application 7: Antiviral Therapy in Organ Transplant Patients

- Results : Studies have shown a significant reduction in CMV disease incidence and related complications in patients receiving valganciclovir prophylaxis .

Application 8: Congenital CMV Infection Treatment

- Results : Clinical trials have demonstrated improved audiological and neurodevelopmental outcomes in infants treated with valganciclovir compared to untreated controls .

Application 9: Management of CMV Infection in HIV/AIDS Patients

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCZUCRFYVVAW-LYKKTTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453676 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CBZ-Vaganciclovir | |

CAS RN |

194154-40-0 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBZ-Vaganciclovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)